molecular formula C9H9NO2 B11921369 2-methyl-1H-indole-4,7-diol

2-methyl-1H-indole-4,7-diol

Cat. No.: B11921369
M. Wt: 163.17 g/mol
InChI Key: OWJSLXZRRFWBDI-UHFFFAOYSA-N
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Description

2-methyl-1H-indole-4,7-diol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-indole-4,7-diol can be achieved through various methods. One common approach involves the reaction of 2-methylindole with suitable oxidizing agents under controlled conditions. For instance, the reaction of 2-methylindole with hydrogen peroxide in the presence of a catalyst can yield this compound . Another method involves the use of bromine and subsequent hydrolysis to introduce hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-indole-4,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted indoles, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-methyl-1H-indole-4,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-methyl-1H-indole-4,7-diol

InChI

InChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h2-4,10-12H,1H3

InChI Key

OWJSLXZRRFWBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)O)O

Origin of Product

United States

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